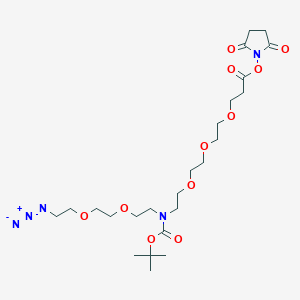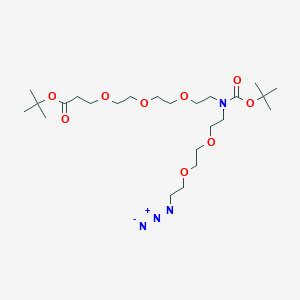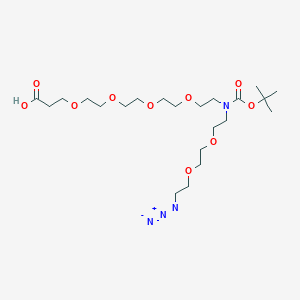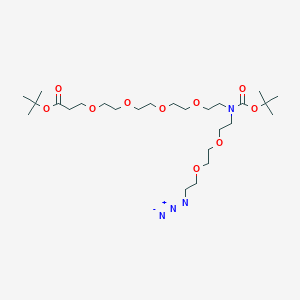
2-(2-((4-iodophenyl)amino)-2-oxoethoxy)-N-(2-(methyl(phenyl)amino)-2-oxoethyl)benzamide
Overview
Description
NCGC607 is a small-molecule noninhibitory chaperone of glucocerebrosidase, an enzyme that plays a crucial role in the lysosomal degradation of glycolipids. This compound has garnered significant attention due to its potential therapeutic applications in treating Gaucher disease and Parkinson’s disease .
Mechanism of Action
Target of Action
NCGC607, also known as 2-(2-((4-iodophenyl)amino)-2-oxoethoxy)-N-(2-(methyl(phenyl)amino)-2-oxoethyl)benzamide, is a noninhibitory chaperone of glucocerebrosidase (GCase) . GCase is a lysosomal enzyme encoded by the GBA1 gene . Mutations in the GBA1 gene cause Gaucher disease and are the most common genetic risk factor for Parkinson’s disease .
Mode of Action
NCGC607 interacts with GCase, enhancing its activity without inhibiting it . Using molecular docking and molecular dynamics simulation, six allosteric binding sites on the GCase surface suitable for pharmacological chaperones were identified. Two of these sites were energetically more preferable for NCGC607 and located nearby to the active site of the enzyme .
Biochemical Pathways
The interaction between NCGC607 and GCase affects the lysosomal pathway, which is involved in the pathogenesis of parkinsonism . Enhanced GCase activity is predicted to prevent aggregation of neurotoxic proteins or improve the clearance of protein aggregates . This mechanism is considered to be applicable to a number of age-related neurodegenerative disorders that are characterized by aggregates of misfolded, non-functional, and neurotoxic proteins .
Pharmacokinetics
The compound’s ability to enhance gcase activity and reduce glycolipid storage in both ipsc-derived macrophages and dopaminergic neurons suggests that it has sufficient bioavailability to exert its therapeutic effects.
Result of Action
NCGC607 successfully chaperones the mutant enzyme, restoring GCase activity and protein levels, and reducing glycolipid storage in both iPSC-derived macrophages and dopaminergic neurons . This indicates its potential for treating neuronopathic Gaucher disease. In addition, NCGC607 reduces α-synuclein levels in dopaminergic neurons from patients with parkinsonism , suggesting its potential usefulness for the treatment of Parkinson’s disease.
Action Environment
The action of NCGC607 is influenced by the cellular environment, particularly the presence of mutant GCase and the status of the lysosomal pathway
Biochemical Analysis
Biochemical Properties
NCGC607 interacts with the GCase enzyme, which is encoded by the GBA1 gene . Mutations in the GBA1 gene are the most common genetic risk factor for Parkinson’s disease and cause Gaucher disease . NCGC607 has been found to bind to allosteric sites on the GCase surface . Using molecular docking and molecular dynamics simulation, six allosteric binding sites on the GCase surface suitable for pharmacological chaperones were identified and characterized . Two of these sites were energetically more preferable for NCGC607 and located nearby to the active site of the enzyme .
Cellular Effects
NCGC607 has been shown to increase GCase activity and protein levels, and decrease glycolipid concentration in cultured macrophages derived from Gaucher disease patients and GBA-PD patients with N370S mutation . In induced human pluripotent stem cells (iPSC)-derived dopaminergic neurons from GBA-PD patients with N370S mutation, NCGC607 treatment increased GCase activity and protein levels .
Molecular Mechanism
The molecular mechanism of NCGC607 involves its binding to allosteric sites on the GCase surface . This binding enhances the translocation of GCase to the lysosome, thereby increasing enzyme activity and reducing glycolipid levels . Furthermore, NCGC607 reduces α-synuclein levels in dopaminergic neurons from patients with parkinsonism .
Temporal Effects in Laboratory Settings
It has been shown to effectively chaperone GCase, enhancing enzyme activity and reducing glycolipid levels .
Metabolic Pathways
NCGC607 is involved in the metabolic pathway of the GCase enzyme . It enhances the activity of this enzyme, which is responsible for the breakdown of glucocerebroside, a type of glycolipid .
Transport and Distribution
NCGC607 enhances the translocation of GCase to the lysosome . This suggests that it may interact with transporters or binding proteins that facilitate the movement of GCase within cells.
Subcellular Localization
It is known to enhance the translocation of GCase to the lysosome , suggesting that it may be localized in the lysosome along with GCase.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NCGC607 involves a series of chemical reactions, starting with the preparation of the core structure, followed by the introduction of various functional groups. The detailed synthetic route includes:
- Formation of the core structure through a multi-step reaction involving aromatic substitution and amide bond formation.
- Introduction of functional groups such as iodinated phenyl and oxoethoxy groups under controlled conditions .
Industrial Production Methods: Industrial production of NCGC607 follows similar synthetic routes but on a larger scale. The process involves:
- Optimization of reaction conditions to ensure high yield and purity.
- Use of industrial-grade solvents and reagents.
- Implementation of purification techniques such as crystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: NCGC607 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled temperatures and pressures.
Major Products Formed: The major products formed from these reactions include various derivatives of NCGC607 with modified functional groups, which can be further analyzed for their biological activity .
Scientific Research Applications
NCGC607 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of glucocerebrosidase chaperones.
Biology: Investigated for its role in modulating enzyme activity and protein folding.
Medicine: Explored as a potential therapeutic agent for Gaucher disease and Parkinson’s disease by restoring enzyme activity and reducing glycolipid storage
Comparison with Similar Compounds
Ambroxol: Another glucocerebrosidase chaperone but acts as an inhibitor by binding to the enzyme’s active site.
Iminosugars: Competitive inhibitors of glucocerebrosidase used in the treatment of Gaucher disease.
Uniqueness of NCGC607: NCGC607 is unique because it does not inhibit the enzyme’s activity but rather enhances it by stabilizing its structure. This noninhibitory mechanism makes it a promising candidate for treating lysosomal storage disorders without the side effects associated with enzyme inhibition .
Properties
IUPAC Name |
2-[2-(4-iodoanilino)-2-oxoethoxy]-N-[2-(N-methylanilino)-2-oxoethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22IN3O4/c1-28(19-7-3-2-4-8-19)23(30)15-26-24(31)20-9-5-6-10-21(20)32-16-22(29)27-18-13-11-17(25)12-14-18/h2-14H,15-16H2,1H3,(H,26,31)(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVDMJQQAKLUSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CNC(=O)C2=CC=CC=C2OCC(=O)NC3=CC=C(C=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22IN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does NCGC607 interact with its target and what are the downstream effects?
A1: NCGC607 acts as a pharmacological chaperone for the enzyme glucocerebrosidase (GCase), which is deficient in GD. Molecular docking and molecular dynamics simulations suggest that NCGC607 binds to allosteric sites on the GCase surface, rather than the active site [, ]. This binding stabilizes the enzyme, promoting its proper folding and trafficking to the lysosome. Consequently, this leads to increased GCase activity and protein levels, resulting in the breakdown of accumulated glycolipid substrates like glucosylceramide and glucosylsphingosine [, ]. In iPSC-derived dopaminergic neurons from PD patients with GBA1 mutations, NCGC607 treatment also reduced α-synuclein levels, suggesting a potential role in addressing PD pathogenesis [].
Q2: What is the evidence for NCGC607's efficacy in relevant models of GD and PD?
A2: Research demonstrates NCGC607's efficacy in different experimental models:
- GD patient-derived macrophages: NCGC607 treatment increased GCase activity and protein levels, while decreasing glycolipid concentrations [].
- GBA1 mutation-carrying PD patient-derived macrophages: NCGC607 enhanced GCase activity, particularly for the N370S mutation [].
- iPSC-derived dopaminergic neurons from GBA1 mutation-carrying PD patients: NCGC607 increased both GCase activity and protein levels []. Additionally, it reduced α-synuclein levels in neurons derived from patients with parkinsonism or Type 2 GD [], highlighting its therapeutic potential for both conditions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2,3-Dihydro-3-oxo-2-(tetrahydro-2H-pyran-4-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isoindole-1-carboxamide](/img/structure/B609423.png)








